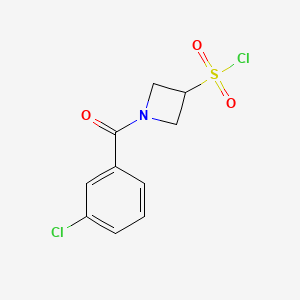
1-(3-Chlorobenzoyl)azetidine-3-sulfonyl chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Chlorobenzoyl)azetidine-3-sulfonyl chloride, also known as CBAS, is a chemical compound that belongs to the family of azetidines and sulfonyl chlorides. It has a molecular weight of 294.16 .
Synthesis Analysis
The synthesis of azetidines like this compound can be accomplished via various methods. One approach involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method uses a one-pot reaction of 1-arenesulfonylaziridines with dimethylsulfoxonium methylide, generated under microwave irradiation .Molecular Structure Analysis
The InChI code for this compound is 1S/C10H9Cl2NO3S/c11-8-3-1-2-7 (4-8)10 (14)13-5-9 (6-13)17 (12,15)16/h1-4,9H,5-6H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Chemical Reactions Analysis
Azetidines can participate in a variety of chemical reactions. For instance, the [2 + 2] photocycloaddition reaction between an imine and an alkene component, known as the aza Paternò–Büchi reaction, is one of the most efficient ways to synthesize functionalized azetidines .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 294.15 and a molecular formula of C10H9Cl2NO3S .科学的研究の応用
Glycoconjugation Method
Carbohydrate sulfonyl chlorides, akin to 1-(3-Chlorobenzoyl)azetidine-3-sulfonyl chloride, have been introduced as a new, facile glycoconjugation method with broad applications. This approach enables the synthesis of glycosylated cholesterol absorption inhibitors displaying high inhibitory efficacies, demonstrating the versatility of sulfonyl chlorides in synthesizing complex molecules (Kvaernø et al., 2005).
Synthetic Route to Functionalized Pyrrolidines
The compound's framework facilitates the synthesis of 2-(α-hydroxyalkyl)azetidines, which are precursors to functionalized pyrrolidines. This synthesis involves the treatment with sulfonyl chloride derivatives, highlighting the compound's utility in creating structurally diverse molecules with potential biological activities (Durrat et al., 2008).
Novel Azetidine Derivatives
Research has described a convenient synthesis pathway for structurally novel 1,3-disubstituted azetidine derivatives, employing azetidine building blocks and sulfonylated carbamic acid methyl ester. This method underscores the role of sulfonyl chloride derivatives in enabling the creation of new chemical entities with potential pharmaceutical applications (Kharul et al., 2008).
Sulfenyl and Sulfinyl Chloride Reactions
The interaction of 3-phenyl-1-azabicyclo[1.1.0]butane with α-chlorosulfenyl chlorides and sulfinyl chlorides, leading to sulfenamides and sulfinamides with an azetidine ring, exemplifies the compound's relevance in synthesizing sulfur-containing organic molecules. This research provides insight into the mechanistic aspects of these reactions, showcasing the compound's versatility in organic synthesis (Mlostoń et al., 2008).
Lewis Acid-mediated Ring-opening
A study on the Lewis acid-mediated S(N)2-type ring-opening of N-sulfonylaziridines and azetidines illustrates the utility of such compounds in synthesizing 1,2- and 1,3-haloamines. This method highlights the compound's potential in creating derivatives with significant stereochemical control, important for the development of chiral molecules (Ghorai et al., 2010).
特性
IUPAC Name |
1-(3-chlorobenzoyl)azetidine-3-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2NO3S/c11-8-3-1-2-7(4-8)10(14)13-5-9(6-13)17(12,15)16/h1-4,9H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UINGRESIQZSFEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC(=CC=C2)Cl)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
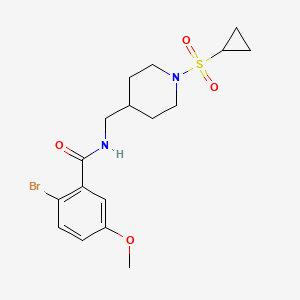

![N,N-diethyl-2-[3-(4-fluorophenyl)-2,4-dioxo-[1]benzofuro[3,2-d]pyrimidin-1-yl]acetamide](/img/no-structure.png)
![2-Chloro-N-[(2-phenylpyridin-4-yl)methyl]acetamide](/img/structure/B2671668.png)

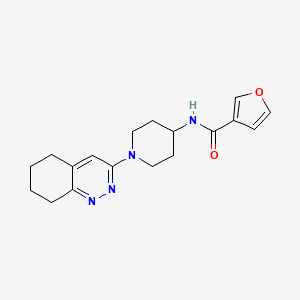
![N-[4-[[4-(thiophene-2-carbonylamino)phenyl]methyl]phenyl]thiophene-2-carboxamide](/img/structure/B2671672.png)
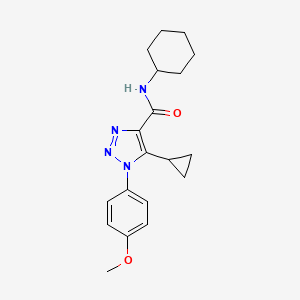

![1-(2-methoxyphenyl)-6-((3-methylbenzyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2671679.png)

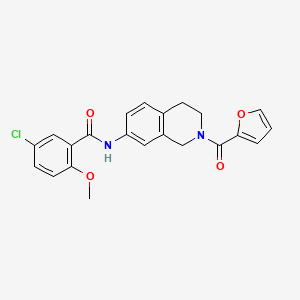
![1-(4-Bromophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone](/img/structure/B2671685.png)
![N-((1-(benzo[d]oxazol-2-yl)pyrrolidin-2-yl)methyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2671686.png)
